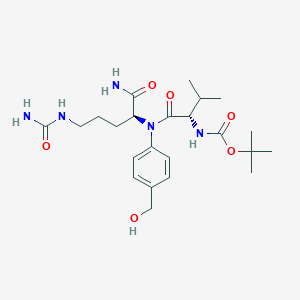
Tert-butyl ((s)-1-(((s)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Val-Cit-PAB, also known as tert-butoxycarbonyl-valine-citrulline-para-aminobenzyl, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy cells. The Boc-Val-Cit-PAB linker is particularly valued for its stability in plasma and its ability to release the drug payload upon cleavage by specific intracellular proteases such as cathepsin B .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Cit-PAB involves several steps, starting with the protection of the amino groups of valine and citrulline using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using standard peptide synthesis techniques. The para-aminobenzyl (PAB) group is introduced through a nucleophilic substitution reaction. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of Boc-Val-Cit-PAB follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Boc-Val-Cit-PAB primarily undergoes cleavage reactions, particularly enzymatic cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug payload from the antibody-drug conjugate, allowing it to exert its therapeutic effects on the target cancer cells.
Common Reagents and Conditions
The enzymatic cleavage of Boc-Val-Cit-PAB typically occurs under physiological conditions, with the presence of specific proteases being the key factor. The reaction is highly specific, ensuring that the drug payload is released only within the target cells.
Major Products Formed
The major product formed from the cleavage of Boc-Val-Cit-PAB is the active cytotoxic drug, which can then interact with its molecular targets within the cancer cells. The cleavage also releases the peptide fragments and the para-aminobenzyl group.
科学的研究の応用
Boc-Val-Cit-PAB is widely used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in oncology research. The compound is also used in studies investigating the mechanisms of drug release and the optimization of linker stability and efficacy.
In addition to its applications in cancer therapy, Boc-Val-Cit-PAB is used in the development of other targeted therapies, including those for autoimmune diseases and infectious diseases. The compound’s versatility and effectiveness in delivering a wide range of drug payloads make it a key component in various therapeutic research areas.
作用機序
The mechanism of action of Boc-Val-Cit-PAB involves its cleavage by specific intracellular proteases, such as cathepsin B, within the target cells. Upon cleavage, the cytotoxic drug payload is released and can exert its therapeutic effects. The released drug typically inhibits key cellular processes, such as microtubule polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
類似化合物との比較
Similar Compounds
Valine-citrulline-para-aminobenzyl (Val-Cit-PAB): Similar to Boc-Val-Cit-PAB but without the Boc protection group.
Phenylalanine-lysine-para-aminobenzyl (Phe-Lys-PAB): Another cleavable linker used in ADCs, recognized by different proteases.
Maleimidocaproyl-valine-citrulline-para-aminobenzyl (MC-Val-Cit-PAB): A variant of Boc-Val-Cit-PAB with a maleimidohexanoyl spacer, providing additional stability and specificity.
Uniqueness
Boc-Val-Cit-PAB is unique due to its high stability in plasma and its specific cleavage by intracellular proteases. This specificity ensures that the cytotoxic drug payload is released only within the target cells, minimizing off-target effects and enhancing the therapeutic index of the ADCs .
特性
分子式 |
C23H37N5O6 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[N-[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-4-(hydroxymethyl)anilino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(27-22(33)34-23(3,4)5)20(31)28(16-10-8-15(13-29)9-11-16)17(19(24)30)7-6-12-26-21(25)32/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H2,24,30)(H,27,33)(H3,25,26,32)/t17-,18-/m0/s1 |
InChIキー |
NTAKMIJAGHASRI-ROUUACIJSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)

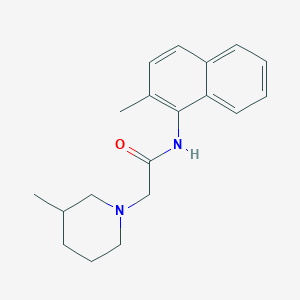
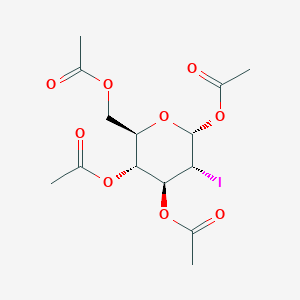
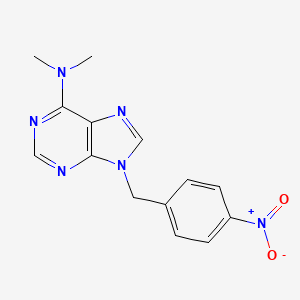


![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
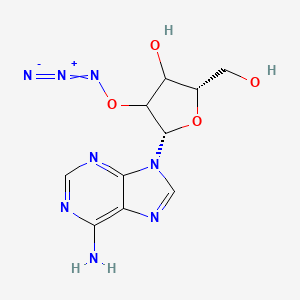
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)

![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
